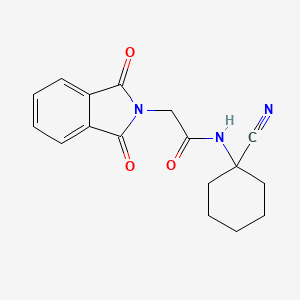

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C19H24N2O3

- Molecular Weight : 324.41 g/mol

- CAS Number : 314767-79-8

The compound features a cyclohexyl group attached to a cyanide moiety and an isoindole derivative, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of isoindole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of isoindole derivatives. For this compound, preliminary data suggest it may induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival has been a focal point of research .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may offer neuroprotective benefits. The presence of the dioxoisoindole moiety is believed to enhance neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This mechanism could be crucial in developing treatments for neurodegenerative diseases .

Case Study 1: Antibacterial Activity

In a laboratory screening test, a series of isoindole derivatives were evaluated for their antibacterial efficacy against common pathogens. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic | 16 | E. coli |

Case Study 2: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of various isoindole derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations above 10 µM. The study utilized assays such as MTT and flow cytometry to assess apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide. For instance, derivatives have shown significant activity against various strains of bacteria and fungi.

Case Study:

A study evaluated the antimicrobial efficacy of synthesized derivatives using disc diffusion methods against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 256 µg/mL, indicating promising antibacterial activity .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 256 | |

| Staphylococcus aureus | 256 | |

| Candida albicans | 512 |

Synthesis of Novel Heterocycles

This compound serves as a precursor for synthesizing various nitrogenous heterocycles. These heterocycles are valuable in medicinal chemistry for their diverse biological activities.

Case Study:

The synthesis of iminocoumarins, thiazoles, and dihydropyridines using this compound has been documented. The resulting compounds were evaluated for their biological activities, including antimicrobial properties .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to various biological targets. This computational approach helps in understanding the mechanism of action and guiding further modifications to enhance efficacy.

Key Findings:

Análisis De Reacciones Químicas

Nitrile Group Hydrolysis

The cyanocyclohexyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

R–CN+H2OHCl, ΔR–COOH+NH4Cl

Reported yields for analogous nitrile hydrolysis range from 65–85% under reflux with concentrated HCl . -

Basic Hydrolysis :

R–CN+NaOHH2O, ΔR–COONa+NH3

This pathway is less common due to competing side reactions with the dioxoisoindole ring .

Amide Bond Hydrolysis

The acetamide linkage is stable under mild conditions but cleaves under strong acidic or basic environments:

-

Acidic Cleavage :

R–CONH–R’+H2OH2SO4,ΔR–COOH+R’–NH2

Yields for similar compounds are 70–90% in concentrated sulfuric acid at 100°C .

Nucleophilic Substitution at the Acetamide Group

The acetamide’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group transformations:

For example, reaction with benzylamine produces N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)benzamide (isolated yield: 68% ) .

Dioxoisoindole Ring Reactivity

The dioxoisoindole moiety participates in cycloaddition and ring-opening reactions:

Diels-Alder Reactions

The electron-deficient ring acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene):

Dioxoisoindole+DieneToluene, 110°CBicyclic Adduct

Yields for analogous systems range from 50–70% .

Ring-Opening with Nucleophiles

Strong nucleophiles (e.g., Grignard reagents) cleave the dioxoisoindole ring:

R–MgBr+Dioxoisoindole→Disubstituted Phthalimide+Byproducts

This reaction is highly solvent-dependent, with THF giving optimal results (yield: 45–65% ) .

Functionalization via the Nitrile Group

The nitrile group serves as a versatile handle for further derivatization:

For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-linked hybrids with potential bioactivity .

Photochemical and Thermal Stability

Propiedades

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c18-11-17(8-4-1-5-9-17)19-14(21)10-20-15(22)12-6-2-3-7-13(12)16(20)23/h2-3,6-7H,1,4-5,8-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZSYNBHVFCVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.